4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate
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Overview
Description
4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate is a complex organic compound that features an imidazole ring, a tolyl group, and a methanesulfonate ester. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate typically involves multiple steps. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce more saturated imidazole derivatives .
Scientific Research Applications
4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and other biochemical pathways. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
- 1H-Imidazole, 4,5-dihydro-2-methyl-
- 2-Imidazoline, 2-methyl-
Uniqueness
Compared to similar compounds, 4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate is unique due to its combination of an imidazole ring, a tolyl group, and a methanesulfonate ester. This unique structure imparts specific chemical and biological properties that are not found in other imidazole derivatives .
Properties
Molecular Formula |
C18H21N3O3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
[4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenyl] methanesulfonate |
InChI |
InChI=1S/C18H21N3O3S/c1-14-3-5-15(6-4-14)21(13-18-19-11-12-20-18)16-7-9-17(10-8-16)24-25(2,22)23/h3-10H,11-13H2,1-2H3,(H,19,20) |
InChI Key |
ZSLCXPFYYSRNQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC=C(C=C3)OS(=O)(=O)C |
Origin of Product |
United States |
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